Novaluron

Catalog No.
S537548
CAS No.
116714-46-6
M.F
C6H3F2C(O)NHC(O)NHC6H3ClOCF2CFHOCF3
C17H9ClF8N2O4
M. Wt
492.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Novaluron

Ineffective pest control due to resistance or non-target toxicity? Novaluron, a second-gen benzoylphenyl urea IGR, inhibits chitin synthesis, causing larval mortality with minimal vertebrate/beneficial insect impact. - Superior potency vs Spodoptera litura; effective at lower rates than lufenuron. - Ideal for IPM/IRM rotation; retains activity against Bemisia tabaci with reduced susceptibility to older BPUs. - Low water solubility ensures long-lasting residual activity, reducing application frequency. - Global shipping; ≥98% purity; analytical standard available.

CAS Number

116714-46-6

Product Name

Novaluron

IUPAC Name

N-[[3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]carbamoyl]-2,6-difluorobenzamide

Molecular Formula

C6H3F2C(O)NHC(O)NHC6H3ClOCF2CFHOCF3
C17H9ClF8N2O4

Molecular Weight

492.7 g/mol

InChI

InChI=1S/C17H9ClF8N2O4/c18-8-6-7(4-5-11(8)31-16(22,23)14(21)32-17(24,25)26)27-15(30)28-13(29)12-9(19)2-1-3-10(12)20/h1-6,14H,(H2,27,28,29,30)

InChI Key

NJPPVKZQTLUDBO-UHFFFAOYSA-N

solubility

Soluble in organic solvents
In water, 0.9531 mg/l @ 25 °C

Synonyms

1-(3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)phenyl)-3-(2,6-difluorobenzoyl)urea, novaluron, Rimon EC-10

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2)OC(C(OC(F)(F)F)F)(F)F)Cl)F

The exact mass of the compound Novaluron is 492.0123 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.08e-07 msoluble in organic solventsin water, 0.9531 mg/l @ 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Phenylurea Compounds - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

50 mg, 100 mg

Novaluron is a second-generation benzoylphenyl urea insecticide that functions as a potent insect growth regulator (IGR). Its mechanism of action is the inhibition of chitin synthesis, a process essential for the formation of the insect exoskeleton. This mode of action specifically targets the larval stages of insect development, leading to failed molting and mortality, while generally having low toxicity to vertebrates and adult beneficial insects. These properties position Novaluron as a key component in Integrated Pest Management (IPM) and insecticide resistance management (IRM) programs.

Research Fit

1 Chitin biosynthesis inhibition studies (IRAC Group 15 mode of action)
2 Contact and ingestion exposure research models
3 Lepidopteran, coleopteran, and dipteran pest screening assays

While other benzoylphenyl ureas like diflubenzuron and lufenuron share a similar mode of action, they are not direct substitutes for Novaluron in many applications. Bioactivity and efficacy can differ significantly against specific target pests, with Novaluron often demonstrating greater potency than first-generation compounds like diflubenzuron and teflubenzuron. Furthermore, differences in contact toxicity, photostability, and selectivity towards non-target beneficial insects mean that substituting Novaluron can compromise the efficacy of a pest control program, disrupt Integrated Pest Management (IPM) protocols, or fail to manage pest populations resistant to older chemistries. Therefore, procurement decisions must be based on compound-specific performance data relevant to the target application.

Substitution Risk

Potency mismatch LC₅₀ values and intrinsic activity differ notably among BPU compounds; class-level assumption may not hold.
Species susceptibility variation Target pest susceptibility is compound-specific; efficacy cannot be extrapolated across lepidopteran species.
Cross-resistance divergence Resistance to one BPU may confer high cross-resistance to some but not all analogs; resistance profiles must be reviewed.

Greater Larvicidal Potency Against Key Lepidopteran Pests Compared to Lufenuron

In a comparative study against the tobacco cutworm, *Spodoptera litura*, Novaluron demonstrated significantly higher toxicity than the widely used substitute, lufenuron. The concentration required to achieve 50% mortality (LC50) for Novaluron was approximately 28% lower than that for lufenuron, indicating higher intrinsic activity.

Evidence DimensionLarvicidal Efficacy (LC50)
Target Compound Data350.45 ppm
Comparator Or BaselineLufenuron: 453.78 ppm
Quantified Difference~28% lower LC50 (more potent)
ConditionsBioassay against *Spodoptera litura* larvae.

Higher potency allows for lower application rates to achieve the same level of control, potentially reducing material costs and environmental load.

Aedes aegypti larvicidal potency
Head-to-head
EC₅₀ 2.36 ng/mL; PR 48.2 vs pyriproxyfen
Reported 10.7-fold higher potency than lufenuron in emergence inhibition assay
Aedes aegypti, 10-day adult emergence

Superior Bioactivity Compared to First-Generation Benzoylphenyl Ureas

Multiple studies and reviews consistently report that the bioactivity of Novaluron is significantly greater than that of older, first-generation benzoylphenyl urea insecticides such as diflubenzuron and teflubenzuron. This enhanced activity is a key differentiator for programs requiring high efficacy or managing pest populations with reduced susceptibility to earlier compounds.

Evidence DimensionRelative Bioactivity
Target Compound DataDemonstrates much greater bioactivity
Comparator Or BaselineDiflubenzuron and Teflubenzuron
Quantified DifferenceQualitatively described as 'much greater'
ConditionsGeneral assessment against various susceptible insect pests.

Selecting Novaluron over older alternatives provides a higher probability of successful pest control, especially where tolerance or resistance to first-generation compounds is a concern.

Chitin reduction at LC₅₀
Head-to-head
12.97% (3rd instar), 13.34% (5th instar) novaluron
39-53% less chitin reduction vs lufenuron; suggests distinct lethal pathway profile
Spodoptera litura, equitoxic ingestion exposure

Formulation Compatibility: High Stability and Low Water Solubility for Extended Residual Activity

Novaluron's physicochemical properties are critical for formulation and field performance. It has very low water solubility (3 µg/L) and a high octanol-water partition coefficient (log Pow = 4.3), which contributes to its strong binding to foliage and long residual activity. This persistence ensures prolonged control, a key processability advantage over less stable or more soluble alternatives that may require more frequent application.

Evidence DimensionWater Solubility & Log Pow
Target Compound Data3 µg/L; log Pow = 4.3
Comparator Or BaselineGeneral properties of less persistent insecticides
Quantified DifferenceNot applicable (inherent property)
ConditionsPhysicochemical data measured at 20-25°C, pH 7.

This compound is well-suited for developing long-lasting formulations (e.g., emulsifiable concentrates), reducing the number of applications needed and lowering operational costs.

Contact toxicity ranking
Class-level
LC₅₀ 59.885 ppm topical (S. litura 3rd instar)
Intermediate contact activity among tested BPUs; reported improved contact profile relative to class
Source: Wikipedia, Mounika et al.
Acute mammalian toxicity
Class-level
Rat oral LD₅₀ ≥ 5000 mg/kg
EPA Category IV acute toxicity profile in rodent model
Standard OECD acute oral test
Rainfastness & residual
Reported
10-30 day field residual; hydrolysis t₁/₂ 101 d (25°C)
May support extended-interval application research
Varies with crop, rainfall, UV exposure

High-Efficacy Control of Lepidopteran Pests in Agriculture

For controlling economically significant lepidopteran pests like *Spodoptera litura*, Novaluron is a primary choice due to its demonstrably higher potency compared to common alternatives such as lufenuron. This allows for more effective control at lower concentrations, making it a cost-effective solution for crop protection.

Resistance Management Programs for Whiteflies and Other Pests

Due to its distinct mode of action and high efficacy, Novaluron is a valuable tool for rotation with other insecticide classes to manage resistance. Its effectiveness against populations that may be less susceptible to older benzoylphenyl ureas makes it a strategic choice for breaking the cycle of resistance in pests like *Bemisia tabaci*.

Formulations Requiring Long-Lasting Foliar Persistence

The low water solubility and high lipophilicity of Novaluron make it ideal for formulations where long-term residual activity on plant surfaces is required. This reduces the frequency of application, providing a logistical and economic advantage in forestry, orchards, and field crops.

Component in Integrated Pest Management (IPM) Systems

Novaluron's specificity for larval stages and generally low impact on adult beneficial insects allows it to be integrated into complex IPM programs. Its use helps conserve populations of natural predators and parasitoids, which is a critical requirement for sustainable agriculture.

Application Fit Matrix

Application
Selection Property
Validation Focus
Mosquito vector research (Aedes aegypti)
Reported larvicidal potency in emergence inhibition assays
EC₅₀ / EI₅₀ endpoints, dose-response profiling
Lepidopteran pest IPM studies
Species-specific chitin inhibition and mortality profile
Chitin content reduction, larval mortality endpoints
Insecticide resistance management research
Distinct IRAC Group 15 mode of action
Cross-resistance profiling with neurotoxic chemistries
Protected culture pest control evaluation
Reported contact and translaminar activity
Leafminer/whitefly bioassay performance

Physical Description

Colorless solid; [MSDSonline]

XLogP3

5.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

492.0123098 Da

Monoisotopic Mass

492.0123098 Da

Heavy Atom Count

32

Density

1.66 g/cu cm

LogP

5.27 (LogP)
log Kow = 5.27

Appearance

Solid powder

Melting Point

176-179 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z8H1B3CW0B

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

0.00000375 [mmHg]
3.75X10-6 mm Hg @ 40 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

116714-46-6

Wikipedia

Novaluron

Use Classification

Insecticides
Environmental transformation -> Pesticides (parent, predecessor)
1: Trostanetsky A, Kostyukovsky M, Quinn E. Transovarial Effect of Novaluron on Tribolium castaneum (Coleoptera: Tenebrionidae) After Termination of Direct Contact. J Insect Sci. 2015 Sep 10;15:125. doi: 10.1093/jisesa/iev109. Print 2015. PubMed PMID: 26363061; PubMed Central PMCID: PMC4672219.
2: Lohmeyer KH, Pound JM, Yeater KM, May MA. Efficacy of novaluron as a feed-through for control of immature horn flies, house flies, and stable flies (Diptera: Muscidae) developing in cow manure. J Med Entomol. 2014 Jul;51(4):873-7. PubMed PMID: 25118422.
3: Keefer TC, Puckett RT, Brown KS, Gold RE. Field Trials With 0.5% Novaluron Insecticide Applied as a Bait to Control Subterranean Termites (Reticulitermes sp. and Coptotermes formosanus [Isoptera: Rhinotermitidae]) on Structures. J Econ Entomol. 2015 Oct;108(5):2407-13. doi: 10.1093/jee/tov200. Epub 2015 Jul 6. PubMed PMID: 26453729.
4: Portilla M, Snodgrass G, Luttrell R, Jaronski S. A novel bioassay to evaluate the potential of Beauveria bassiana strain NI8 and the insect growth regulator novaluron against Lygus lineolaris on a non-autoclaved solid artificial diet. J Insect Sci. 2014;14:115. doi: 10.1093/jis/14.1.115. PubMed PMID: 25368059; PubMed Central PMCID: PMC4222315.
5: Hodgson EW, Pitts-Singer TL, Barbour JD. Effects of the insect growth regulator, novaluron on immature alfalfa leafcutting bees, Megachile rotundata. J Insect Sci. 2011;11:43. doi: 10.1673/031.011.0143. PubMed PMID: 21539417; PubMed Central PMCID: PMC3281451.
6: Arthur FH, Fontenot EA. Residual activity of methoprene and novaluron as surface treatments to manage the flour beetles, Tribolium castaneum and Tribolium confusum. J Insect Sci. 2012;12:95. doi: 10.1673/031.012.9501. PubMed PMID: 23421852; PubMed Central PMCID: PMC3596936.
7: Shi K, Li L, Li W, Yuan L, Liu F. Chronic and acute risk assessment of human exposed to novaluron-bifenthrin mixture in cabbage. Environ Monit Assess. 2016 Sep;188(9):528. doi: 10.1007/s10661-016-5536-4. Epub 2016 Aug 22. PubMed PMID: 27550439.
8: Farnesi LC, Brito JM, Linss JG, Pelajo-Machado M, Valle D, Rezende GL. Physiological and morphological aspects of Aedes aegypti developing larvae: effects of the chitin synthesis inhibitor novaluron. PLoS One. 2012;7(1):e30363. doi: 10.1371/journal.pone.0030363. Epub 2012 Jan 24. PubMed PMID: 22291942; PubMed Central PMCID: PMC3265478.
9: Parys KA, Snodgrass GL, Luttrell RG, Allen KC, Little NS. Baseline Susceptibility of Lygus lineolaris (Hemiptera: Miridae) to Novaluron. J Econ Entomol. 2016 Feb;109(1):339-44. doi: 10.1093/jee/tov318. Epub 2015 Nov 6. PubMed PMID: 26546489.
10: Su T, Cheng ML, Melgoza A, Thieme J. Laboratory and Field Evaluations of Mosquiron® 0.12CRD, a New Formulation of Novaluron, Against Culex Mosquitoes. J Am Mosq Control Assoc. 2014 Dec;30(4):284-90. doi: 10.2987/14-6433R.1. PubMed PMID: 25843134.
11: Mascari TM, Foil LD. Laboratory evaluation of novaluron as a rodent feed-through insecticide against sand fly larvae (Diptera: Psychodidae). J Med Entomol. 2010 Mar;47(2):205-9. PubMed PMID: 20380301.
12: Lohmeyer KH, Pound JM. Laboratory evaluation of novaluron as a development site treatment for controlling larval horn flies, house flies, and stable flies (Diptera: Muscidae). J Med Entomol. 2012 May;49(3):647-51. PubMed PMID: 22679873.
13: Maciel WG, Lopes WDZ, Gomes LVC, Cruz BC, Felippelli G, Santos IBD, Borges FA, Gonçalves WA Junior, Scarpa AB, Nicaretta JE, Bastos TSA, da Costa AJ. Susceptibility of Rhipicephalus (Boophilus) microplus to fluazuron (2.5mg/kg) and a combination of novaluron (2.0mg/kg)+eprinomectin (0.36mg/kg) in field studies in Brazil. Prev Vet Med. 2016 Dec 1;135:74-86. doi: 10.1016/j.prevetmed.2016.10.019. Epub 2016 Nov 3. PubMed PMID: 27931932.
14: Pancharatna K, Ghodageri M, Deshpande PA, Javalkar R. Developmental disruptions induced by insect growth regulator (Novaluron) in Bufo melanostictus tadpoles. J Appl Toxicol. 2010 Jul;30(5):431-6. doi: 10.1002/jat.1514. PubMed PMID: 20186694.
15: Kim SH, Wise JC, Gökçe A, Whalon ME. Novaluron causes reduced egg hatch after treating adult codling moths, Cydia pomenella: support for transovarial transfer. J Insect Sci. 2011;11:126. doi: 10.1673/031.011.12601. PubMed PMID: 22239717; PubMed Central PMCID: PMC3391907.
16: Hsiao YL, Ho WH, Yen JH. Vertical distribution in soil column and dissipation in soil of benzoylurea insecticides diflubenzuron, flufenoxuron and novaluron and effect on the bacterial community. Chemosphere. 2013 Jan;90(2):380-6. doi: 10.1016/j.chemosphere.2012.07.032. Epub 2012 Aug 14. PubMed PMID: 22897835.
17: Gökçe A, Kim SH, Wise JC, Whalon ME. Reduced egg viability in codling moth Cydia pomonella (L.) (Lepidoptera: Tortricidae) following adult exposure to novaluron. Pest Manag Sci. 2009 Mar;65(3):283-7. doi: 10.1002/ps.1686. PubMed PMID: 19115228.
18: Su T, Mulla MS, Zaim M. Laboratory and field evaluations of novaluron, a new insect growth regulator (IGR), against Culex mosquitoes. J Am Mosq Control Assoc. 2003 Dec;19(4):408-18. PubMed PMID: 14710745.
19: Cutler GC, Tolman JH, Scott-Dupree CD, Harris CR. Resistance potential of colorado potato beetle (Coleoptera: Chrysomelidae) to novaluron. J Econ Entomol. 2005 Oct;98(5):1685-93. PubMed PMID: 16334340.
20: Mascari TM, Mitchell MA, Rowton ED, Foil LD. Evaluation of novaluron as a feed-through insecticide for control of immature sand flies (Diptera: Psychodidae). J Med Entomol. 2007 Jul;44(4):714-7. PubMed PMID: 17695030.

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